molecular formula C7H7NO3 B157950 Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate CAS No. 10128-91-3

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate

Cat. No. B157950
Key on ui cas rn: 10128-91-3
M. Wt: 153.14 g/mol
InChI Key: SILBTMNCGYLTOK-UHFFFAOYSA-N
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Patent
US04818819

Procedure details

A mixture containing 27.8 g of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid, 3.0 ml of concentrated sulfuric acid in 500 ml of methanol, and 300 ml of benzene are heated under reflux for 2.5 hours. A Dean-Stark trap is then attached, and the azeotrope collected is removed periodically in 25 ml fractions over a period of 28 hours. The remaining solvent is removed by evaporation under reduced pressure and the solid residue suspended in 500 ml of cold water. The suspension is filtered (from which unreacted starting material can be recovered) and the filtrate continuously extracted with methylene chloride. The extracts are concentrated under reduced pressure to yield the title compound as a white solid which, upon recrystallization from,,l 4 L..of benzene, yields 19.48 g (64%) of methyl 2-oxo-1,2-dihydro 3-pyridinecarboxylate: m.p. 148°-151° C.; NMR (DMSO-d6, 80 MHz) delta 3.72 (s, 3H), 6.25 (dd, 1H, J=7.1 Hz, J=6.3 Hz), 7.64 (dd, 1H, J=6.3 Hz, J=2.2 Hz), 8.03 (dd, 1H, J=7.1 Hz, J=2.2 Hz).
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=[CH:4][NH:3]1.S(=O)(=O)(O)O.[CH:16]1C=CC=CC=1>CO>[O:1]=[C:2]1[C:7]([C:8]([O:10][CH3:16])=[O:9])=[CH:6][CH:5]=[CH:4][NH:3]1

Inputs

Step One
Name
Quantity
27.8 g
Type
reactant
Smiles
O=C1NC=CC=C1C(=O)O
Name
Quantity
3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
300 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
are heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
the azeotrope collected
CUSTOM
Type
CUSTOM
Details
is removed periodically in 25 ml fractions over a period of 28 hours
Duration
28 h
CUSTOM
Type
CUSTOM
Details
The remaining solvent is removed by evaporation under reduced pressure
FILTRATION
Type
FILTRATION
Details
The suspension is filtered
CUSTOM
Type
CUSTOM
Details
(from which unreacted starting material can be recovered)
EXTRACTION
Type
EXTRACTION
Details
the filtrate continuously extracted with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The extracts are concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C1NC=CC=C1C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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